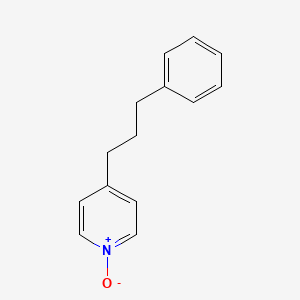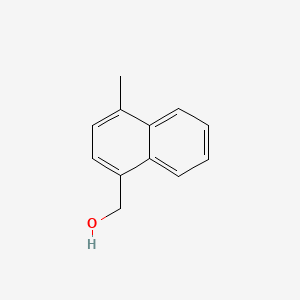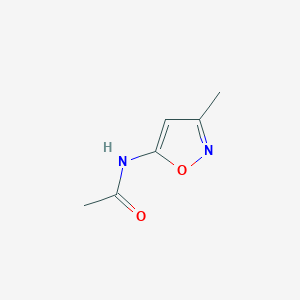
Acide dichlorofluoroacétique
Vue d'ensemble
Description
Dichlorofluoroacetic acid is a chemical compound with the molecular formula C₂HCl₂FO₂. It is a type of haloacetic acid, which means it contains halogen atoms (chlorine and fluorine) attached to an acetic acid backbone. This compound is known for its strong acidity and reactivity, making it useful in various chemical processes and industrial applications.
Applications De Recherche Scientifique
Dichlorofluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other haloacetic acids and related compounds.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including refrigerants and solvents.
Mécanisme D'action
Target of Action
Dichlorofluoroacetic acid, often abbreviated as DCA, is an acid analogue of acetic acid where two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . The primary target of DCA is the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
DCA inhibits the enzyme pyruvate dehydrogenase kinase . This inhibition allows the pyruvate dehydrogenase complex to remain active, promoting the conversion of pyruvate to acetyl-CoA . This shifts the cell’s metabolism from glycolysis (an anaerobic process) to glucose oxidation (an aerobic process), which can have various effects on cellular function and survival .
Biochemical Pathways
The primary biochemical pathway affected by DCA is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central component of the cell’s energy production machinery . By promoting the activity of the pyruvate dehydrogenase complex, DCA increases the flow of carbon into the citric acid cycle, enhancing the cell’s ability to generate ATP (the cell’s main form of energy) through oxidative phosphorylation .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .
Result of Action
The shift in cellular metabolism induced by DCA can have various effects. For example, cancer cells often rely heavily on glycolysis for energy production, even in the presence of oxygen (a phenomenon known as the Warburg effect). By inhibiting pyruvate dehydrogenase kinase and thus promoting glucose oxidation, DCA can disrupt the metabolic processes of cancer cells, potentially inhibiting their growth and survival .
Action Environment
The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the ionization state of DCA, potentially influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other substances (e.g., proteins, other drugs) can affect the stability of DCA .
Analyse Biochimique
Biochemical Properties
Dichlorofluoroacetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often result in the inhibition or activation of these enzymes, thereby influencing various metabolic processes. For instance, dichlorofluoroacetic acid can inhibit the activity of lactate dehydrogenase, leading to alterations in glycolytic flux and energy metabolism . Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and downstream effects.
Cellular Effects
The effects of dichlorofluoroacetic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, dichlorofluoroacetic acid can alter the expression of genes involved in oxidative stress responses and apoptosis . This compound can also impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as pyruvate and lactate. Furthermore, dichlorofluoroacetic acid has been observed to induce oxidative stress in cells, resulting in the activation of stress-responsive signaling pathways and potential cell damage.
Molecular Mechanism
At the molecular level, dichlorofluoroacetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of dichlorofluoroacetic acid to specific enzymes, leading to their inhibition or activation. For example, dichlorofluoroacetic acid can bind to the active site of lactate dehydrogenase, inhibiting its activity and thereby affecting glycolysis . Additionally, dichlorofluoroacetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of genes involved in metabolic and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dichlorofluoroacetic acid can change over time due to its stability and degradation properties. Dichlorofluoroacetic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have shown that dichlorofluoroacetic acid can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent oxidative stress .
Dosage Effects in Animal Models
The effects of dichlorofluoroacetic acid vary with different dosages in animal models. At low doses, dichlorofluoroacetic acid can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and cause oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
Dichlorofluoroacetic acid is involved in several metabolic pathways, primarily those related to energy metabolism and oxidative stress. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the flux of metabolites through glycolysis and the tricarboxylic acid cycle . Additionally, dichlorofluoroacetic acid can affect the levels of reactive oxygen species and antioxidant enzymes, thereby modulating oxidative stress pathways. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of dichlorofluoroacetic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via monocarboxylate transporters, which facilitate its uptake into cells . Once inside the cell, dichlorofluoroacetic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of dichlorofluoroacetic acid within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys.
Subcellular Localization
Dichlorofluoroacetic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and other cytoplasmic proteins . Additionally, dichlorofluoroacetic acid can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its role in modulating metabolic pathways and cellular stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorofluoroacetic acid can be synthesized through several methods. One common method involves the reaction of 1,1,3-trifluoro-3,3-dichloropropene with potassium permanganate . The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, dichlorofluoroacetic acid is often produced as a byproduct of the degradation of refrigerants such as 1,1,2-trichloro-1,1-difluoroethane (CFC-113) and 1-chloro-1,1-difluoroethane (HCFC-142b) . These processes involve complex chemical reactions and require specialized equipment to handle the corrosive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorofluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form other haloacetic acids or related compounds.
Reduction: Reduction reactions can convert it into less oxidized forms, such as dichlorofluoroethanol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dichlorofluoroacetic acid include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorodifluoroacetic acid, while reduction can yield dichlorofluoroethanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodifluoroacetic acid: Similar in structure but with one less chlorine atom.
Difluoroacetic acid: Contains two fluorine atoms instead of one chlorine and one fluorine.
Trichloroacetic acid: Contains three chlorine atoms instead of one chlorine and one fluorine.
Uniqueness
Dichlorofluoroacetic acid is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical properties and reactivity compared to other haloacetic acids. This uniqueness makes it valuable in certain chemical processes and industrial applications .
Propriétés
IUPAC Name |
2,2-dichloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANIBGCYQAQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188876 | |
| Record name | Dichlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-19-8 | |
| Record name | 2,2-Dichloro-2-fluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Chloro(phosphono)methyl]phosphonic acid](/img/structure/B1606384.png)
![2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1606385.png)
![Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate](/img/structure/B1606386.png)

![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)



![3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine](/img/structure/B1606394.png)



